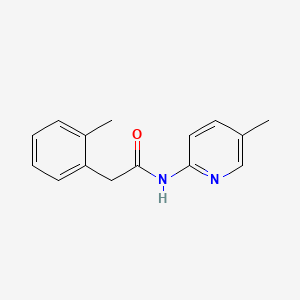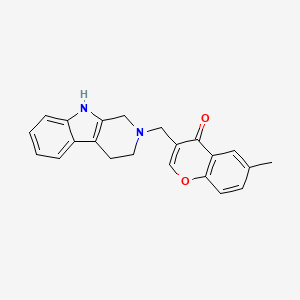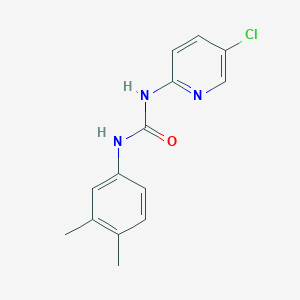
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmaceutical agent. The compound has been studied for its pharmacological properties and has shown promising results in various applications.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been found to exert various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has also been found to possess anticonvulsant properties and can reduce seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is its potential as a pharmaceutical agent. It has shown promising results in various preclinical studies and has the potential to be developed into a new drug for the treatment of various diseases. However, one of the limitations of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is its low solubility in water, which can make it difficult to administer in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide. One potential area of study is the development of novel formulations of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide that can improve its solubility and bioavailability. Another potential area of study is the investigation of the mechanism of action of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide and its effects on various signaling pathways in the body. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide in human clinical trials.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide involves the reaction of 2-amino-5-methylpyridine with 2-bromo-1-(2-methylphenyl)ethanone in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has potential as an anticancer agent and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-14(16-10-11)17-15(18)9-13-6-4-3-5-12(13)2/h3-8,10H,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESRCDQNFLBPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-(5-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-5-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrimidin-4(3H)-one](/img/structure/B5403501.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![2-methoxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isonicotinamide](/img/structure/B5403533.png)
![2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5403539.png)
![5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5403543.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)

![2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5403591.png)
![(1R*,2S*,4R*)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5403597.png)